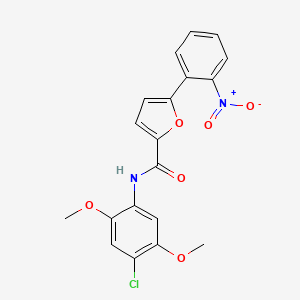![molecular formula C24H22N2O2 B3549326 6-(1-azepanyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3549326.png)
6-(1-azepanyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Descripción general
Descripción
6-(1-azepanyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as AZD, is a chemical compound that belongs to the class of isoquinolinediones. It has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 6-(1-azepanyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets in the body, including enzymes and receptors. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It also interacts with certain receptors in the brain, leading to the modulation of neurotransmitter activity and the improvement of cognitive function.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, reduce the accumulation of amyloid-beta plaques in the brain, and protect dopaminergic neurons from damage. It also modulates neurotransmitter activity in the brain, leading to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(1-azepanyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its potential as a therapeutic agent for various diseases. It has been extensively studied and has shown promising results in preclinical studies. However, one limitation is its complex synthesis method, which may make it difficult to obtain in large quantities for use in experiments.
Direcciones Futuras
There are several future directions for the research and development of 6-(1-azepanyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. One direction is the optimization of its synthesis method to make it more efficient and cost-effective. Another direction is the further exploration of its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of novel derivatives of this compound may lead to the discovery of even more potent and selective therapeutic agents.
Aplicaciones Científicas De Investigación
6-(1-azepanyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, it has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease, it has been found to protect dopaminergic neurons from damage and improve motor function.
Propiedades
IUPAC Name |
6-(azepan-1-yl)-2-phenylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23-19-12-8-11-18-21(25-15-6-1-2-7-16-25)14-13-20(22(18)19)24(28)26(23)17-9-4-3-5-10-17/h3-5,8-14H,1-2,6-7,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSORQMNHMRUJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-methoxyphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3549245.png)
![4-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3549252.png)
![1-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B3549253.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3549260.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B3549264.png)

![2-[4-(3-methoxyphenoxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3549272.png)
![2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3549281.png)
![N-(2-fluorophenyl)-2-[5-(mesitylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3549284.png)

![N-(4-methoxybenzyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3549298.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549306.png)
![N-(2,3-dimethylphenyl)-2-[(phenoxyacetyl)amino]benzamide](/img/structure/B3549318.png)
![2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dipropylacetamide](/img/structure/B3549319.png)